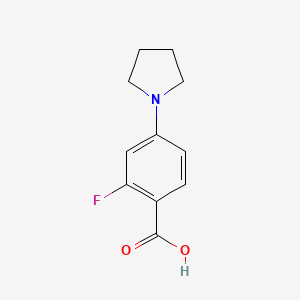

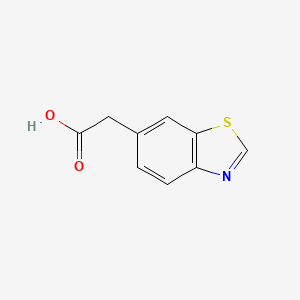

2-(1,3-Benzothiazol-6-yl)acetic acid

Vue d'ensemble

Description

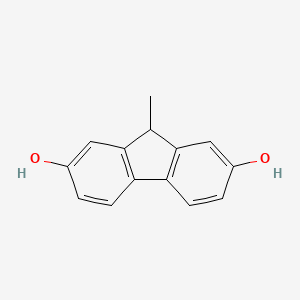

The compound “2-(1,3-Benzothiazol-6-yl)acetic acid” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry due to its highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A novel method for the synthesis of 2-arylbenzothiazole derivatives involves using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzothiazol-6-yl)acetic acid” is stabilized by O-H⋯O and C-H⋯O hydrogen-bonding interactions .Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Microwave-Assisted Synthesis

A study developed a rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation conditions. This method significantly shortened reaction times compared to conventional heating methods. Moreover, it explored the antinociceptive activity of synthesized derivatives, providing a new avenue for pain management research (Önkol et al., 2012).

Decarboxylation Studies

Research has demonstrated the facile decarboxylation of benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride at room temperature, highlighting the chemical behavior of these compounds and their potential applications in synthetic organic chemistry (Baudet & Otten, 1970).

Synthesis and Biological Activities

A study involving functionalized 2‐hydrazinobenzothiazole with isatin and some carbohydrates under both conventional and ultrasound methods was conducted. This research not only achieved better yields and shorter reaction times with ultrasound irradiation but also explored the antimicrobial and antiviral activities of the synthesized compounds (Badahdah et al., 2015).

Synthesis, Crystal Structure, and Spectroscopic Characterization

Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a compound closely related to 2-(1,3-Benzothiazol-6-yl)acetic acid. The study provided insights into the compound's crystal structure, stabilized by intermolecular hydrogen bonds, and highlighted its potential applications in the development of new materials (Aydin et al., 2010).

Antimycobacterial and Antimicrobial Studies

Further research has explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating significant anti-microbial activity. This suggests the potential of benzothiazole derivatives in developing treatments for microbial infections (Sathe et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 2-(1,3-Benzothiazol-6-yl)acetic acid is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this enzyme is believed to contribute to its anti-tubercular activity .

Mode of Action

It is known that benzothiazole derivatives can inhibit the dpre1 enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to their death .

Biochemical Pathways

The biochemical pathways affected by 2-(1,3-Benzothiazol-6-yl)acetic acid are likely related to the synthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the production of key cell wall components, impairing the bacteria’s ability to maintain their structural integrity .

Result of Action

The result of the action of 2-(1,3-Benzothiazol-6-yl)acetic acid is the inhibition of the growth of Mycobacterium tuberculosis. By targeting the DprE1 enzyme, the compound disrupts the bacteria’s ability to synthesize essential cell wall components, leading to their death .

Orientations Futures

Recent advances in the synthesis of benzothiazole compounds related to green chemistry suggest that the future development trend and prospect of the synthesis of benzothiazoles will involve green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)4-6-1-2-7-8(3-6)13-5-10-7/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYOVBXHLNEPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621909 | |

| Record name | (1,3-Benzothiazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-6-yl)acetic acid | |

CAS RN |

98589-45-8 | |

| Record name | 6-Benzothiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Benzothiazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)